molecular formula C17H28N2O2 B3853965 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol

2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol

Cat. No. B3853965
M. Wt: 292.4 g/mol
InChI Key: VZNKOKKAZWZUCT-UHFFFAOYSA-N
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Description

2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. MPPE is a piperazine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. In

Scientific Research Applications

2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of acute and chronic pain. 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol has also been investigated as a potential treatment for schizophrenia and other psychiatric disorders due to its antipsychotic effects. Additionally, 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol is not fully understood. However, it has been suggested that 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol may exert its biological effects through modulation of the dopaminergic and serotonergic systems in the brain. 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, which may contribute to its antipsychotic and analgesic effects.
Biochemical and Physiological Effects:
2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its antipsychotic and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol for lab experiments is its high purity and stability, which makes it suitable for use in various assays and animal models. However, one of the limitations of 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol. One area of interest is the development of new analogs of 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol and its potential interactions with other drugs.

properties

IUPAC Name

2-[4-[4-(4-methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-15(19-11-9-18(10-12-19)13-14-20)3-4-16-5-7-17(21-2)8-6-16/h5-8,15,20H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNKOKKAZWZUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)N2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[4-(4-Methoxyphenyl)butan-2-yl]piperazin-1-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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